Product packaging for 4-Ethylthiazolidine-2-thione(Cat. No.:CAS No. 1437-91-8)

4-Ethylthiazolidine-2-thione

Cat. No.: B073868
CAS No.: 1437-91-8
M. Wt: 147.3 g/mol
InChI Key: UBKTWHKJHPIXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylthiazolidine-2-thione (CAS 1437-91-8) is a sulfur-containing heterocyclic organic compound with the molecular formula C 5 H 9 NS 2 and a molecular weight of 147.27 g/mol. This specialist reagent serves as a valuable building block in organic synthesis and medicinal chemistry research. Chemical Characteristics: The compound is characterized by a saturated thiazolidine ring system incorporating a thione functional group. Calculated physical properties include a density of approximately 1.22 g/cm³, a boiling point of 212.8°C at 760 mmHg, and a flash point of 82.5°C. Research Significance: As a member of the thiazolidinone/thione structural class, it represents a privileged scaffold in drug discovery. Compounds within this class are extensively investigated for their diverse pharmacological potential. While specific biological data for this compound is limited in the public domain, structurally similar molecules have demonstrated a wide spectrum of bioactivities in scientific literature, including antimicrobial, antidiabetic, and anti-inflammatory properties. Researchers value this core structure for its versatility in designing novel bioactive molecules. Application Note: This chemical is intended for use as a reference standard or synthetic intermediate in laboratory R&D. Researchers are encouraged to explore its utility in developing new therapeutic agents and functional materials. Disclaimer: This product is intended for research purposes only and is not classified as a drug, cosmetic, or food additive. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NS2 B073868 4-Ethylthiazolidine-2-thione CAS No. 1437-91-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1437-91-8

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

IUPAC Name

4-ethyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C5H9NS2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)

InChI Key

UBKTWHKJHPIXFH-UHFFFAOYSA-N

SMILES

CCC1CSC(=S)N1

Isomeric SMILES

CCC1CSC(=N1)S

Canonical SMILES

CCC1CSC(=S)N1

Other CAS No.

1437-91-8

Synonyms

4-ethylthiazolidine-2-thione

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethylthiazolidine 2 Thione and Its Analogues

Established Synthetic Pathways for Thiazolidine-2-thione Ring Systems

Cyclization Reactions involving Aminoethanol and Carbon Disulfide Precursors

The foundational method for constructing the thiazolidine-2-thione core involves the reaction of β-amino alcohols with carbon disulfide. This approach is a cornerstone for producing a wide array of enantiomerically pure 1,3-thiazolidine-2-thiones. orgsyn.org A common procedure involves refluxing a solution of a β-amino alcohol, such as 2-aminoethanol, with an excess of carbon disulfide in the presence of a base like potassium hydroxide (B78521) in an aqueous ethanol (B145695) solution. orgsyn.org The reaction of (S)-valinol with carbon disulfide, for instance, yields (S)-4-isopropyl-1,3-thiazolidine-2-thione. orgsyn.org It is noted that this reaction can sometimes produce the corresponding 1,3-oxazolidin-2-thione as an intermediate, which then converts to the desired thiazolidine-2-thione over longer reaction times. orgsyn.org

Another variation of this method for preparing thiazolidine-2-thiones involves the use of potassium ethylxanthate (B89882) and β-amino alcohols in ethanol. organic-chemistry.org Additionally, a one-pot synthesis has been developed where an (haloalkyl)-piperidine hydrochloride reacts with an alkali metal hydroxide and carbon disulfide to yield 3,4-tetramethylene-4H,5,6-dihydro-1,3-thiazine-2-thione. google.com

The reaction mechanism is believed to proceed through the formation of a dithiocarbamate (B8719985) anion, which is generated from the base-assisted nucleophilic attack of the amino alcohol on carbon disulfide. This is followed by an intramolecular cyclization to form the thiazolidine-2-thione ring. nih.gov

Alkylation and Arylation Strategies for N-Substitution (e.g., 3-Ethylthiazolidine-2-thione Synthesis)

The synthesis of N-substituted thiazolidine-2-thiones, such as 3-ethylthiazolidine-2-thione, is typically achieved through the alkylation or arylation of the parent thiazolidine-2-thione ring. nih.gov This transformation is crucial for diversifying the properties and applications of the core scaffold.

A general method involves reacting thiazolidine-2-thione with an alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydroxide. nih.govresearchgate.net For the synthesis of 3-ethylthiazolidine-2-thione, thiazolidine-2-thione is treated with bromoethane (B45996) in ethanol with sodium hydroxide, resulting in a 71.9% yield. nih.govresearchgate.net Similarly, other N-alkylated derivatives can be prepared using different alkyl halides. For instance, the reaction with benzyl (B1604629) bromide in the presence of NaOH and a copper(I) iodide (CuI) catalyst in ethanol yields 3-benzyl-thiazolidine-2-thione. plos.org

It's important to note that the alkylation of the ambident anion of 1,3-thiazolidine-2-thione can lead to either N-alkylation or S-alkylation, and the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. rsc.org The hard-soft acid-base (HSAB) principle is often invoked to rationalize the observed regioselectivity. rsc.org In the case of N-acylthiazolidinethione, alkylation with alkyl halides tends to favor the formation of S-alkylated products due to the decomposition of the enolate. niscpr.res.inresearchgate.net

A one-step N-alkylation of thiazolidine-2,4-diones using alkyl bromides at room temperature with a small amount of triethylamine (B128534) as both base and solvent has also been reported, offering a fast and efficient route to N-alkylated products. arkat-usa.org

Green Chemistry Principles and Innovations in 4-Ethylthiazolidine-2-thione Synthesis

In recent years, the development of environmentally benign and efficient synthetic methods has become a major focus in organic chemistry. This has led to the exploration of solvent-free reactions, microwave-assisted synthesis, and the use of novel reaction media like deep eutectic solvents for the synthesis of thiazolidine-2-thiones.

Solvent-Free Reaction Conditions

Solvent-free synthesis offers significant advantages by reducing waste, lowering costs, and simplifying reaction procedures. Several solvent-free methods for the synthesis of thiazolidine-2-thiones have been reported. sid.irthieme-connect.com

One approach involves a three-component reaction of allyl amines, carbon disulfide, and iodine under solvent-free conditions to produce 5-(iodomethyl)thiazolidine-2-thiones. thieme-connect.com Another efficient, one-pot, solvent-free method for synthesizing 4-hydroxythiazolidine-2-thiones involves the reaction of primary amines and carbon disulfide with 2-chloroacetaldehyde. researchgate.net

Furthermore, a base-catalyzed protocol for constructing 1,3-thiazolidine-2-thione scaffolds from carbon disulfide and α-tertiary propargylamines has been developed that proceeds under ambient temperatures and in the absence of a solvent. nih.govacs.org This method uses a low catalyst loading and in some cases, allows for product isolation through simple filtration, avoiding column chromatography. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of thiazolidine-2-thiones and their derivatives.

For example, a microwave-assisted, solvent-free synthesis of thiazolidine (B150603) derivatives has been developed using Amberlite IR-120H resin as a reusable catalyst. nih.gov This method allows for the rapid synthesis of 2,6-diarylpiperidin-4-ylidene thiazolidin-4-one derivatives in high yields within minutes. nih.gov Another report describes the microwave-assisted synthesis of oxazolidin-2-ones, oxazolidine-2-thiones, and thiazolidine-2-thiones, highlighting the significant reduction in reaction times. nih.gov The synthesis of various thiazolidin-2,4-dione derivatives has also been achieved under microwave irradiation, often using water as a green solvent. researchgate.netfarmaciajournal.com

The application of microwave irradiation in the synthesis of thioether derivatives containing a 1,2,4-triazole (B32235) moiety has also been shown to be more efficient than conventional methods, resulting in higher yields and shorter reaction times. mdpi.comderpharmachemica.com

Deep Eutectic Solvents as Reaction Media and Catalysts

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents. encyclopedia.pub These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, offer unique properties such as low volatility, high thermal stability, and the ability to act as both a solvent and a catalyst. ontosight.airesearchgate.net

The use of DESs has been explored for the synthesis of thiazolidine derivatives. For instance, the Hantzsch reaction between bromoacetylferrocene and various aryl thioureas has been efficiently carried out in a choline (B1196258) chloride/glycerol DES, with the added benefit of the solvent being reusable. researchgate.net Another example is the synthesis of (5Z)-3-allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one via a Knoevenagel condensation in an L-proline-based DES. mdpi.comresearchgate.net This reaction proceeds with a high yield, and the product can be easily separated by the addition of water. mdpi.com The synthesis of 2-iminothiazolidin-4-ones has also been achieved through a one-pot, three-component reaction in a choline chloride/urea DES. encyclopedia.pub

Metal-Free Catalysis in Thiazolidine-2-thione Formation

Recent advancements in organic synthesis have emphasized the development of environmentally benign and cost-effective catalytic systems. In the context of thiazolidine-2-thione synthesis, metal-free catalysis has emerged as a promising alternative to traditional metal-catalyzed methods.

One notable metal-free approach involves the use of a binary system of tetraphenylporphyrin (B126558) (TPPH2) and tetrabutylammonium (B224687) chloride (TBACl) or a bifunctional TPPH4Cl2 catalyst for the cycloaddition of carbon disulfide (CS2) to aziridines. cnr.itrsc.org Density Functional Theory (DFT) studies have elucidated the feasibility of this atom-efficient process. The TPPH2/TBACl system effectively catalyzes the formation of both N-aryl and N-alkyl thiazolidine-2-thiones. cnr.itrsc.org The mechanism involves the formation of an adduct between TPPH2 and TBACl, which plays a crucial role in activating the reactants. cnr.itrsc.org

The bifunctional TPPH4Cl2 catalyst offers a synergistic activation mechanism by simultaneously engaging with both the CS2 and the aziridine (B145994) molecules. cnr.itrsc.org This method is particularly noteworthy for its eco-compatibility. cnr.itrsc.org Computational analysis has revealed that the formation of thiazolidine-2-thiones via these metal-free catalytic systems is energetically more favorable than the corresponding synthesis of oxazolidin-2-ones from carbon dioxide. cnr.itrsc.org

Another metal-free strategy utilizes an electrogenerated base to catalyze the reaction of secondary β-amino alcohols with carbon disulfide, yielding thiazoline-2-thione derivatives. researchgate.net Additionally, the use of ionic liquids, such as [Et3NH][HSO4], has been reported for the one-pot, three-component synthesis of thiazolidine derivatives. researchgate.net This method offers advantages like high yields, mild reaction conditions, and catalyst recyclability. researchgate.net Furthermore, catalyst-free methods for thiazolidine formation at physiological pH have been explored, highlighting the condensation reaction between 1,2-aminothiols and aldehydes. nih.gov

Table 1: Comparison of Metal-Free Catalytic Systems for Thiazolidine-2-thione Synthesis

Catalyst SystemReactantsKey FeaturesReference
TPPH2/TBAClAziridines, CS2Metal-free, atom-efficient, forms N-aryl and N-alkyl derivatives. cnr.itrsc.org
TPPH4Cl2Aziridines, CS2Eco-compatible, bifunctional catalyst, synergistic activation. cnr.itrsc.org
Electrogenerated BaseSecondary β-amino alcohols, CS2Electrolysis-based, forms thiazoline-2-thione derivatives. researchgate.net
[Et3NH][HSO4] (Ionic Liquid)1,3-Diketones, cyanates, ethyl chloroacetateOne-pot, three-component reaction, high yield, recyclable catalyst. researchgate.net
Catalyst-Free1,2-Aminothiols, AldehydesProceeds at physiological pH, biocompatible. nih.gov

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. wikipedia.org Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a specific stereoisomer of a chiral molecule. wikipedia.org For this compound, which possesses a chiral center at the 4-position, several enantioselective strategies have been developed.

Utilization of Chiral Precursors (e.g., 2-Amino-1-alkanols)

A common and effective strategy for synthesizing chiral this compound derivatives is the use of readily available chiral precursors. Chiral 1,2-amino alcohols are particularly valuable starting materials for this purpose. nih.govnih.govcsic.essci-hub.se

For instance, (R)-(-)-2-amino-1-butanol can be used to prepare (R)-(-)-4-ethylthiazolidine-2-thione. researchgate.net The synthesis involves the reaction of the chiral amino alcohol with carbon disulfide. This approach, known as chiral pool synthesis, leverages the existing chirality of the starting material to induce the desired stereochemistry in the final product. wikipedia.org The versatility of this method allows for the synthesis of various 4-alkylthiazolidine-2-thiones by simply changing the starting chiral amino alcohol. For example, (S)-(+)-leucinol can be used to synthesize (S)-(+)-4-isobutylthiazolidine-2-thione. researchgate.net

The synthesis of these chiral thiazolidine-2-thiones from amino alcohols is a well-established and reliable method, providing access to these important chiral auxiliaries in good yields. researchgate.net

Asymmetric Cyclization Strategies

Asymmetric cyclization represents another powerful approach to enantiomerically enriched thiazolidine-2-thiones. These strategies involve the creation of the chiral center during the ring-forming step, often employing a chiral catalyst or auxiliary.

While specific examples of asymmetric cyclization for this compound are not extensively detailed in the provided context, the general principles of asymmetric synthesis can be applied. wikipedia.org This could involve the use of a chiral catalyst to control the stereochemical outcome of the reaction between an achiral amino alcohol derivative and a sulfur source.

A related strategy involves the regioselective iodocyclization of allyl amines with carbon disulfide and iodine to synthesize thiazolidine-2-thiones. researchgate.net While not explicitly enantioselective in the provided text, this method could potentially be adapted for asymmetric synthesis by using a chiral ligand or catalyst.

More broadly, asymmetric cyclization strategies are being developed for various heterocyclic compounds. For instance, two-step head-to-side-chain peptide cyclization has been used to create macrocyclic peptides with asymmetric molecular scaffolds. nih.govchemrxiv.org These advanced strategies highlight the potential for developing novel asymmetric cyclization methods for the synthesis of chiral this compound and its analogues.

Application as Chiral Auxiliaries in Enantioselective Acyl Transfer Reactions

Chiral thiazolidine-2-thiones, including this compound derivatives, are widely used as chiral auxiliaries in a variety of asymmetric transformations. researchgate.netnih.govplos.orgwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org

One of the most significant applications of these compounds is in enantioselective acyl transfer reactions. researchgate.netbu.edu For example, (R)-(-)-3-benzoyl-4-ethylthiazolidine-2-thione and (S)-(+)-3-benzoyl-4-isobutylthiazolidine-2-thione have been successfully employed as enantioselective acylating agents for the kinetic resolution of racemic amines and amino acids. researchgate.net These reactions proceed with high yields and moderate to good enantiomeric excesses. researchgate.net

The mechanism of action involves the N-acylated thiazolidine-2-thione acting as a chiral acyl donor. The stereochemistry of the auxiliary directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the acylated product. The progress of the acylation can often be monitored by the disappearance of the yellow color of the acylating agent. researchgate.net

The development of new chiral acyl transfer catalysts is an active area of research. For instance, 2,3-dihydroimidazo[1,2-a]pyridines have been explored as a new class of effective enantioselective acylation catalysts. bu.edu The principles learned from these systems can be applied to further optimize the use of this compound derivatives as chiral auxiliaries.

Furthermore, the concept of N-to-S acyl transfer has been utilized in a novel cysteine-derived oxazolidinone auxiliary, which combines the features of a rigid chiral imide with the reactivity of a thioester. nih.gov This strategy allows for highly selective asymmetric transformations and subsequent conversion of the stable chiral amide products into versatile thioesters. nih.gov

Table 2: Enantioselective Acyl Transfer using Chiral Thiazolidine-2-thione Derivatives

Chiral AuxiliaryRacemic SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(R)-(-)-3-Benzoyl-4-ethylthiazolidine-2-thioneAmines, Amino Acids78-9448-68 researchgate.net
(S)-(+)-3-Benzoyl-4-isobutylthiazolidine-2-thioneAmines, Amino Acids78-9448-68 researchgate.net

Sophisticated Spectroscopic Characterization Techniques for 4 Ethylthiazolidine 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Ethylthiazolidine-2-thione, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques collectively offer a complete picture of its atomic connectivity and environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

In ¹H NMR spectroscopy of this compound, the proton signals are expected in distinct regions, reflecting their unique electronic environments. The thiazolidine (B150603) ring contains a chiral center at the C4 position, which can lead to magnetic non-equivalence for the protons on the C5 methylene (B1212753) group, potentially resulting in complex splitting patterns.

The key proton environments are:

NH Proton: A broad singlet characteristic of a secondary thioamide proton. Its chemical shift can be highly variable depending on solvent and concentration.

H4 Proton: A methine proton at the chiral center, coupled to the adjacent methylene protons of the ethyl group and the C5 protons. It is expected to appear as a multiplet.

H5 Protons: The two protons on the C5 carbon are diastereotopic due to the adjacent chiral center (C4). They are expected to show distinct chemical shifts and couple with each other (geminal coupling) and with the H4 proton (vicinal coupling), likely appearing as two separate multiplets, possibly as a doublet of doublets each.

Ethyl Group Protons (CH₂ and CH₃): The methylene (CH₂) protons are adjacent to the chiral C4 center, making them diastereotopic as well, though this effect might be less pronounced. They will be coupled to both the H4 proton and the methyl (CH₃) protons, resulting in a complex multiplet. The terminal methyl (CH₃) protons will appear as a triplet due to coupling with the adjacent methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~8.0 - 9.0br s-
H4 (CH)~4.0 - 4.5m-
H5a (CH₂)~3.5 - 3.8ddJ(H5a, H5b), J(H5a, H4)
H5b (CH₂)~3.2 - 3.5ddJ(H5b, H5a), J(H5b, H4)
Ethyl CH₂~1.7 - 2.0mJ(CH₂, CH₃), J(CH₂, H4)
Ethyl CH₃~0.9 - 1.2tJ(CH₃, CH₂)

Note: The data in this table is based on computational predictions and known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.

C2 (C=S): The thiocarbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of 190-205 ppm.

C4 (CH): The carbon atom of the methine group, bonded to nitrogen and the ethyl group, will appear in the midfield region.

C5 (CH₂): The methylene carbon adjacent to the sulfur atom will be observed at a characteristic chemical shift for carbons in a C-S bond.

Ethyl Group Carbons (CH₂ and CH₃): The two carbons of the ethyl group will appear in the upfield (aliphatic) region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=S)195 - 205
C4 (CH)60 - 65
C5 (CH₂)35 - 40
Ethyl CH₂28 - 33
Ethyl CH₃10 - 15

Note: The data in this table is based on computational predictions and established ranges for similar carbon environments.

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between:

H4 and the protons of the ethyl CH₂ group.

H4 and both H5 protons.

The ethyl CH₂ protons and the ethyl CH₃ protons.

The two diastereotopic H5 protons with each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The expected correlations are:

C4 with H4.

C5 with the two H5 protons.

Ethyl CH₂ carbon with its corresponding protons.

Ethyl CH₃ carbon with its corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (typically 2-3 bond) correlations between carbon and proton atoms, which is vital for connecting different spin systems. Key expected HMBC correlations include:

The NH proton to C2 and C4.

H4 to C2, C5, and the ethyl CH₂ carbon.

H5 protons to C4 and C2.

Ethyl CH₂ protons to C4 and the ethyl CH₃ carbon.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: A moderate to sharp band is expected in the region of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration of the secondary thioamide.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region will correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and thiazolidine ring methylene and methine groups.

C=S Stretching (Thioamide I band): The thiocarbonyl stretching vibration is a key feature. It is typically found in the 1200-1050 cm⁻¹ region. This band often has contributions from other vibrations, such as C-N stretching.

C-N Stretching (Thioamide II band): The C-N stretching vibration, coupled with N-H bending, is expected to appear around 1500-1550 cm⁻¹.

C-S Stretching: The stretching of the C-S single bond in the ring is expected to produce a weaker absorption in the 600-800 cm⁻¹ range.

Table 3: Predicted Major FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3300ν(N-H)Secondary Thioamide
2850 - 3000ν(C-H)Alkyl (CH, CH₂, CH₃)
1500 - 1550ν(C-N) + δ(N-H)Thioamide
1200 - 1050ν(C=S) + ν(C-N)Thioamide
600 - 800ν(C-S)Thioether

Note: This table presents expected frequency ranges based on characteristic group frequencies.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While strong dipole changes lead to intense FTIR signals, strong polarizability changes result in intense Raman signals.

C=S Stretching: The thiocarbonyl (C=S) stretch is often a strong and easily identifiable band in the Raman spectrum, appearing in the 1200-1050 cm⁻¹ region.

C-S Stretching: The C-S single bond stretches within the ring (around 600-800 cm⁻¹) are also typically more prominent in Raman spectra compared to FTIR.

Skeletal Vibrations: The deformation and breathing modes of the thiazolidine ring will give rise to characteristic signals in the lower frequency "fingerprint" region of the Raman spectrum.

C-H Stretching: C-H stretching vibrations (2850-3000 cm⁻¹) will also be present and are often strong in Raman spectra.

The combination of these sophisticated spectroscopic techniques provides a powerful and detailed framework for the unequivocal structural confirmation and analysis of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under different ionization conditions.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular mass of this compound, typically from a liquid sample. In positive ion mode, the molecule is expected to be protonated, forming the [M+H]⁺ ion. HR-ESI-MS provides the exact mass of this ion, which can be used to confirm its elemental composition (C₅H₉NS₂).

The fragmentation of the protonated molecule induced by collision-induced dissociation (CID) in the mass spectrometer would likely proceed through characteristic pathways for thiazolidine derivatives. Key fragmentation mechanisms could involve the cleavage of the thiazolidine ring. Expected fragmentation patterns for related 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazin-2-thiones include internal nucleophilic substitution, decarboxylation, and the extrusion of carbon disulfide, suggesting that similar pathways could be anticipated for this compound. researchgate.netmdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through extensive fragmentation. The electron ionization of this compound would produce a molecular ion (M⁺˙) corresponding to its molecular weight. Due to the high energy of this technique, the molecular ion peak may be of low intensity.

The fragmentation pattern is expected to be complex, involving the loss of the ethyl group, cleavage of the C-C and C-S bonds within the thiazolidine ring, and potentially the loss of small neutral molecules like H₂S or CS₂. The study of fragmentation patterns in similar heterocyclic systems, such as pyrimidinethiones and thiazolo[3,2-a]pyrimidines, reveals that fragmentation often begins with the loss of side-chain functional groups followed by the decomposition of the heterocyclic ring. bibliomed.org For this compound, a prominent fragment would likely correspond to the loss of the ethyl radical (•CH₂CH₃), resulting in a stable cyclic fragment.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The study of 4-ethyl-1,3-oxazolidine-2-thione revealed that it crystallizes in the monoclinic system with the space group P2₁/c. It is reasonable to anticipate that this compound may exhibit similar crystalline properties. The thiazolidine ring in such compounds is nearly planar. A key feature observed in the crystal structure of the oxazolidine (B1195125) analog is the formation of centrosymmetric dimers through intermolecular N-H···S hydrogen bonds between the thioamide moieties of neighboring molecules. A similar hydrogen-bonding pattern would be expected for this compound, influencing its solid-state packing.

Below is a table summarizing the crystallographic data for the analogous compound, 4-ethyl-1,3-oxazolidine-2-thione.

Crystal Data4-ethyl-1,3-oxazolidine-2-thione
Empirical Formula C₅H₉NOS
Formula Weight 131.19
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
    a (Å)8.4988(17)
    b (Å)10.2300(15)
    c (Å)7.5192(19)
    β (°)96.8299(11)
Volume (ų) 649.1(2)
Z 4
Density (calculated) (g cm⁻³) 1.342

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from the electronic transitions associated with the thiocarbonyl (C=S) chromophore and the heterocyclic system.

The primary electronic transitions anticipated for the thiocarbonyl group are the n→π* (non-bonding to anti-bonding π orbital) and π→π* (bonding π to anti-bonding π orbital) transitions.

n→π Transition:* This transition involves the excitation of a non-bonding electron from the sulfur atom to the π* anti-bonding orbital of the C=S bond. These transitions are typically of lower energy and appear at longer wavelengths with a low molar absorptivity.

π→π Transition:* This transition involves the excitation of an electron from the π bonding orbital to the π* anti-bonding orbital of the C=S bond. These are higher energy transitions and result in a strong absorption band at shorter wavelengths.

Studies on related benzothiazoline-2-thione have shown that these transitions can be influenced by the solvent polarity. For instance, a hypsochromic shift (blue shift) is often observed for n→π* transitions in polar solvents due to the stabilization of the non-bonding orbital. Conversely, a bathochromic shift (red shift) may be seen for π→π* transitions. The presence of the ethyl group at the 4-position is expected to have a minor electronic effect on these transitions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that would be used to determine the elemental composition and the chemical and electronic states of the elements within this compound. An XPS spectrum is obtained by irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.

For this compound (C₅H₉NS₂), XPS analysis would provide the following information:

Elemental Composition: The survey scan would show peaks corresponding to the core levels of Carbon (C 1s), Nitrogen (N 1s), and Sulfur (S 2p), confirming the presence of these elements. The relative peak areas can be used to determine the elemental ratios, verifying the stoichiometry of the compound.

Electronic States: High-resolution scans of the individual elemental peaks would provide information about the chemical environment of each atom.

C 1s: The C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different types of carbon atoms in the molecule: the C=S carbon, the carbons in the ethyl group, and the carbons within the thiazolidine ring bonded to nitrogen and sulfur.

N 1s: The N 1s peak would provide information about the electronic state of the nitrogen atom within the thioamide group.

S 2p: The S 2p spectrum would show distinct peaks for the two sulfur atoms: the thione sulfur (C=S) and the thioether sulfur within the ring. The binding energies of these two types of sulfur atoms would be different, allowing for their clear distinction.

This detailed information on the elemental composition and chemical states is valuable for confirming the purity and structural integrity of the compound.

Computational Chemistry and Theoretical Investigations of 4 Ethylthiazolidine 2 Thione

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. A primary application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule.

For a related compound, 3-ethyl-thiazolidine-2,4-dione, DFT calculations have been used to determine properties such as the heat of formation. Theoretical calculations on various thiazolidinone derivatives have demonstrated that DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, are effective for optimizing molecular structures and predicting their stability. biointerfaceresearch.com This process would identify key geometrical parameters for 4-Ethylthiazolidine-2-thione, such as bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For various thiazolidine-2,4-dione derivatives, the HOMO-LUMO gap has been calculated to be in the range that suggests good stability. researchgate.net From the HOMO and LUMO energies, chemical reactivity indices such as electronegativity, chemical hardness, and chemical potential can be derived to further quantify the molecule's reactive nature. nih.gov

A hypothetical FMO analysis for this compound would likely show the HOMO localized around the sulfur and nitrogen atoms, which are electron-rich, while the LUMO might be distributed over the thiocarbonyl (C=S) group.

Hypothetical Reactivity Data for this compound

ParameterValue (Arbitrary Units)Significance
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)-Indicates chemical stability and reactivity
Ionization Potential (I)--EHOMO
Electron Affinity (A)--ELUMO
Chemical Hardness (η)-(I - A) / 2
Electronegativity (χ)-(I + A) / 2

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For thiazolidine-2,4-dione derivatives, MEP analyses have shown negative potentials around the carbonyl oxygen atoms, identifying them as sites for electrophilic interaction. researchgate.net In this compound, the MEP surface would likely highlight a negative potential around the thione sulfur atom, suggesting it as a primary site for interaction with electrophiles.

Ab initio and Semi-empirical Methods for Electronic Properties

Beyond DFT, other computational methods are employed to study electronic properties. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. These methods can provide accurate descriptions of electronic properties but are computationally demanding.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. These methods are useful for large molecules or for preliminary, high-throughput computational screening. Both approaches can be used to calculate fundamental electronic properties like orbital energies, dipole moments, and charge distributions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and stability.

Conformational Dynamics and Stability of this compound

Studies on other thiazolidine (B150603) derivatives have used MD simulations to assess the stability of ligand-protein complexes, which is crucial in drug design. nih.gov For this compound, an MD simulation would provide information on the puckering of the thiazolidine ring and the rotational freedom of the ethyl substituent, contributing to a comprehensive understanding of its structural dynamics.

Investigation of Intermolecular Interactions and Solvent Effects

Computational studies on thiazolidine derivatives, which are structurally related to this compound, have provided insights into the nature of their intermolecular interactions and the influence of solvents on their behavior. While specific studies on this compound are limited, the principles derived from related molecules, such as thiazolidine-2,4-diones, are instructive.

Molecular dynamics (MD) simulations are a powerful tool to explore the dynamic interactions between a molecule and its environment. mdpi.comnih.govnih.gov For thiazolidine derivatives, these simulations reveal a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern their association with other molecules, such as biological receptors or solvent molecules. nih.govresearchgate.net The ethyl group at the 4-position of this compound is expected to contribute to hydrophobic interactions, influencing its solubility and binding characteristics.

The effect of the solvent on the stability and electronic structure of thiazolidine derivatives has also been a subject of theoretical investigation. mdpi.com Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in conjunction with Density Functional Theory (DFT) calculations to predict how the dielectric constant of the solvent affects the molecule's properties. researchgate.net For instance, polar solvents are generally found to stabilize tautomeric forms with larger dipole moments. cdnsciencepub.com In the context of this compound, the polarity of the solvent would be a critical factor in determining the equilibrium between its tautomeric forms.

The following table summarizes the types of intermolecular interactions and the computational methods used to study them for thiazolidine derivatives.

Interaction TypeComputational MethodKey Findings for Related Thiazolidine Derivatives
Hydrogen Bonding Molecular Docking, MD SimulationsHydrogen bonds are crucial for the binding of thiazolidine derivatives to biological targets. nih.govnih.gov
Hydrophobic Interactions Molecular Docking, MD SimulationsHydrophobic residues on partner molecules interact favorably with nonpolar regions of the thiazolidine ring and its substituents. nih.gov
Solvent Effects DFT with PCMThe stability of different tautomers and conformers is significantly influenced by the polarity of the solvent. mdpi.com

Trajectory Analysis for Time-Dependent Molecular Behavior

A key aspect of trajectory analysis is the examination of conformational changes. nih.gov For this compound, this would involve monitoring the puckering of the thiazolidine ring and the orientation of the ethyl substituent. Such analyses can reveal the flexibility of the molecule and the timescales of conformational transitions.

Another important application of trajectory analysis is the study of the stability of molecular complexes. nih.gov By calculating the root-mean-square deviation (RMSD) of the atomic positions over time, researchers can assess whether a ligand remains stably bound to its receptor. nih.gov For this compound, this would be relevant in understanding its interactions with biological targets. Furthermore, the analysis of intermolecular contacts over the course of a simulation can identify persistent interactions that are key to binding affinity. mdpi.com

The following table outlines common trajectory analysis techniques and their applications in studying the molecular behavior of thiazolidine derivatives.

Analysis TechniqueInformation GainedRelevance to this compound
Root-Mean-Square Deviation (RMSD) Conformational stability of the molecule and its complexes. nih.govAssessing the flexibility of the thiazolidine ring and the stability of its interactions with other molecules.
Root-Mean-Square Fluctuation (RMSF) Flexibility of different regions of the molecule.Identifying the most mobile parts of the this compound structure.
Hydrogen Bond Analysis Formation and breaking of hydrogen bonds over time.Understanding the dynamics of hydrogen bonding interactions with solvent or binding partners.
Principal Component Analysis (PCA) Dominant modes of collective atomic motion.Characterizing the large-scale conformational changes of the molecule.

Quantum Chemical Studies of Reaction Mechanisms and Pathways

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies. For a molecule like this compound, this would involve identifying the high-energy structures that connect reactants and products along a reaction coordinate. While specific transition state calculations for reactions involving this compound are not extensively documented, the general approach using quantum chemical methods is well-established.

Transition state structures are typically located on the potential energy surface using optimization algorithms that search for saddle points. These structures are characterized by having a single imaginary frequency in their vibrational spectrum, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its kinetics.

For this compound, such calculations could be applied to understand various reactions, such as its synthesis, degradation, or its role as a reactant in further chemical transformations.

Reaction Coordinate Scanning and Energy Profiles

Reaction coordinate scanning, also known as potential energy surface (PES) scanning, is a computational technique used to map out the energy landscape of a chemical reaction. This involves systematically changing a specific geometric parameter, such as a bond length or angle, and calculating the energy of the system at each step. The resulting energy profile provides valuable information about the reaction mechanism, including the presence of intermediates and transition states.

For this compound, a reaction coordinate scan could be used to investigate the thione-thiol tautomerization process. By systematically varying the distance of the proton transfer between the nitrogen and sulfur atoms, an energy profile could be generated. This would reveal the energy barrier for the tautomerization and the relative stability of the two forms. Such studies on the parent compound, 1,3-thiazolidine-2-thione, have shown that the thione form is generally more stable. researchgate.netepa.gov

Tautomeric Equilibrium Studies (Thione-Thiol Tautomerism)

The thione-thiol tautomerism is a characteristic feature of this compound. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms, resulting in two distinct tautomeric forms: the thione form and the thiol form.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding this equilibrium for the closely related 1,3-thiazolidine-2-thione. researchgate.netepa.gov These studies consistently indicate that the thione tautomer is the more stable form in the gas phase and in nonpolar solvents. researchgate.netepa.gov The ethyl group at the 4-position in this compound is not expected to significantly alter this preference.

The equilibrium can be influenced by several factors, including the solvent and temperature. In solution, the tautomeric equilibrium has been evaluated using NMR spectroscopy at different temperatures and in various deuterated solvents. researchgate.netepa.gov The equilibrium constant, K = [thiol]/[thione], and the Gibbs free energy of the tautomerization can be determined from these experiments. For 1,3-thiazolidine-2-thione, it has been shown that the tautomerization is an endothermic process and is entropy-driven. researchgate.netepa.gov The combined effects of solvent and temperature can be used to increase the concentration of the thiol tautomer in solution. researchgate.netepa.gov

The following table summarizes the key findings from theoretical and experimental studies on the thione-thiol tautomerism of the parent compound, 1,3-thiazolidine-2-thione, which are expected to be comparable for this compound.

PropertyFinding for 1,3-thiazolidine-2-thioneReference
Relative Stability The thione tautomer is more stable than the thiol tautomer. researchgate.netepa.gov
Solvent Effects Polar solvents can shift the equilibrium towards the thiol form. researchgate.netepa.gov
Thermodynamics The tautomerization is an endothermic and entropy-driven process. researchgate.netepa.gov

Chemical Reactivity and Synthetic Applications of 4 Ethylthiazolidine 2 Thione

Derivatization Strategies and Structure-Reactivity Relationships

The reactivity of the 4-Ethylthiazolidine-2-thione scaffold is primarily centered around the nitrogen and sulfur atoms, as well as the active methylene (B1212753) group adjacent to the ethyl substituent. These sites allow for a variety of derivatization strategies aimed at modifying the compound's physicochemical properties and biological activity.

N-Substitution: The nitrogen atom of the thiazolidine (B150603) ring can be readily alkylated or acylated. These reactions typically proceed via nucleophilic substitution, where the nitrogen acts as the nucleophile. The introduction of different substituents on the nitrogen can significantly influence the molecule's steric and electronic properties. For instance, the attachment of bulky groups can hinder reactions at other positions, while electron-withdrawing groups can decrease the nucleophilicity of the ring nitrogen.

S-Alkylation: The exocyclic sulfur atom of the thiocarbonyl group is also nucleophilic and can be targeted for alkylation, leading to the formation of S-alkyl derivatives. This modification alters the electronic distribution within the heterocyclic ring and can be a key step in further synthetic transformations.

Reactions at the Methylene Group: The methylene group at the 5-position of the ring is activated by the adjacent thiocarbonyl group and can undergo condensation reactions. For example, Knoevenagel condensation with aldehydes and ketones can introduce a variety of substituents at this position, leading to a diverse range of derivatives. The nature of the substituent at the C-4 position, in this case, an ethyl group, can influence the reactivity of this methylene group through steric and electronic effects.

Structure-reactivity relationship studies on related thiazolidinone compounds have shown that modifications at these positions can have a profound impact on their biological profiles. For instance, the introduction of specific aryl groups at the 5-position of the thiazolidine-2,4-dione core has been shown to enhance anticancer activity. While direct studies on this compound are not widely available, these general principles of structure-activity relationships are expected to apply.

Position of Derivatization Type of Reaction Potential Impact on Reactivity
N-3Alkylation, AcylationAlters steric hindrance and nucleophilicity of the ring.
S-2 (exocyclic)AlkylationModifies electronic distribution and allows for further functionalization.
C-5Condensation ReactionsIntroduces diverse substituents, significantly altering the overall structure.

Utilization as a Versatile Synthetic Intermediate and Building Block

The thiazolidine-2-thione moiety serves as a valuable building block in organic synthesis due to its inherent reactivity and the presence of multiple functional groups. The ability to selectively functionalize the nitrogen, sulfur, and carbon atoms makes it a versatile intermediate for the construction of more complex molecules.

One of the key applications of this scaffold is in the synthesis of peptidomimetics. The rigid heterocyclic core can be used to mimic peptide backbones, and the introduction of various substituents allows for the creation of a library of compounds with diverse biological activities.

Furthermore, the thiocarbonyl group can participate in various cycloaddition reactions, providing access to spirocyclic and fused heterocyclic systems. The reactivity of this group can be tuned by the substituents on the thiazolidine ring.

Role in the Synthesis of Diverse Heterocyclic Compounds

The this compound core can be used as a precursor for the synthesis of a variety of other heterocyclic systems. Ring transformation reactions can be employed to expand or rearrange the thiazolidine ring, leading to the formation of new heterocyclic scaffolds.

For example, treatment with aminating agents can lead to the formation of triazole derivatives. Cleavage of the thiazolidine ring followed by recyclization with different reagents can yield a wide array of heterocyclic compounds, demonstrating the utility of this compound as a synthetic building block.

Starting Material Reagent/Condition Resulting Heterocycle
Thiazolidine-2-thione derivativeHydrazineTriazole derivative
Thiazolidine-2-thione derivativeα-HaloketonesThiazole derivative
Thiazolidine-2-thione derivativeDienophilesFused heterocyclic systems (via cycloaddition)

Coordination Chemistry: this compound as a Ligand in Metal Complexes

The presence of both nitrogen and sulfur atoms with lone pairs of electrons makes this compound a potential ligand for coordination with metal ions. The thiocarbonyl group, in particular, is a soft donor and is expected to coordinate preferentially with soft metal ions.

The synthesis of such coordination compounds typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting metal complexes can be characterized by various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures. In the IR spectra, a shift in the C=S stretching frequency upon coordination is a key indicator of the involvement of the sulfur atom in bonding to the metal center.

Metal complexes containing thiazolidinethione-based ligands have the potential to be explored for their catalytic applications. The metal center, activated by the ligand environment, can catalyze a variety of organic transformations. The steric and electronic properties of the ligand, which can be tuned by the substituents on the thiazolidine ring (such as the ethyl group at the 4-position), can influence the efficiency and selectivity of the catalyst.

Potential catalytic applications could include cross-coupling reactions, oxidation, reduction, and asymmetric synthesis, depending on the nature of the metal and the ligand. However, this remains a largely unexplored area of research for complexes of this compound.

Emerging Research Directions and Future Outlook for 4 Ethylthiazolidine 2 Thione Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiazolidine-2-thione derivatives has traditionally involved established chemical routes. For instance, a common method involves the reaction of aminoethanol with carbon disulfide. nih.gov A general procedure for preparing N-substituted derivatives involves reacting thiazolidine-2-thione with reagents like ethyl bromide or bromopropane in the presence of a base such as sodium hydroxide (B78521). nih.gov

However, the future of synthetic chemistry for compounds like 4-Ethylthiazolidine-2-thione is increasingly focused on "green" and sustainable practices. Conventional methods often rely on volatile organic solvents and catalysts that may not be environmentally benign. frontiersin.orgnih.gov Research into the broader class of thiazolidine (B150603) derivatives is paving the way for more eco-friendly approaches. A significant development is the use of deep eutectic solvents (DESs) as both catalysts and reaction media. frontiersin.orgnih.gov These solvents are often biodegradable, have low vapor pressure, and can be recycled. For the synthesis of related thiazolidinedione derivatives, Knoevenagel condensation has been successfully carried out in choline (B1196258) chloride-based DESs, demonstrating high yields and environmental benefits. frontiersin.orgnih.gov Future research will likely adapt these sustainable methodologies for the efficient and environmentally conscious production of this compound and its analogues.

Synthetic ApproachKey FeaturesPotential Application to this compound
Conventional Synthesis Use of traditional bases (e.g., NaOH) and organic solvents (e.g., ethanol). nih.govEstablished and reliable method for scaffold synthesis and derivatization.
Microwave-Assisted Synthesis Rapid reaction times and often improved yields compared to conventional heating. scribd.comAcceleration of the synthesis process, reducing energy consumption.
Deep Eutectic Solvents (DESs) Act as both solvent and catalyst; often biodegradable and recyclable. frontiersin.orgnih.govA greener alternative to volatile organic solvents for the core synthesis.

Advanced Computational Modeling for Complex Systems Involving the Compound

Computational chemistry has become an indispensable tool for understanding the properties and behavior of molecules at an atomic level. For this compound and its derivatives, advanced computational modeling offers profound insights into their electronic structure, stability, and potential interactions in complex systems.

Density Functional Theory (DFT) is a powerful method used to investigate structural and electronic properties. mdpi.comresearchgate.net Studies on the related thiazolidine-2,4-dione scaffold have used DFT to determine the stability of different tautomeric forms and to analyze the molecular electrostatic potential, which helps in predicting sites of reactivity. researchgate.net Such calculations can be applied to this compound to understand how the ethyl group at the 4-position influences the molecule's geometry and electronic distribution.

Molecular docking and molecular dynamics (MD) simulations are crucial for studying interactions with biological targets. nih.govplos.org For example, docking studies on other thiazolidine-2-thione derivatives have elucidated their binding modes within the active sites of enzymes like xanthine (B1682287) oxidase. plos.org These simulations can reveal key interactions, such as hydrogen bonds, that are critical for biological activity. plos.org Applying these methods to this compound could predict its potential biological targets and guide the design of new derivatives with enhanced activity.

Modeling TechniqueApplicationInsights Gained
Density Functional Theory (DFT) Calculating electronic structure, stability, and reactivity. mdpi.comresearchgate.netUnderstanding tautomeric preferences, molecular geometry, and charge distribution.
Molecular Docking Predicting binding modes of a molecule to a biological target. nih.govplos.orgIdentifying key amino acid interactions and potential biological activity.
Molecular Dynamics (MD) Simulation Simulating the movement and interaction of atoms and molecules over time. nih.govAssessing the stability of ligand-protein complexes and conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity using statistical models. mdpi.comresearchgate.netPredicting the activity of new derivatives and identifying key structural features for activity.

Integration of High-Throughput Screening and Computational Design in Derivative Discovery

The discovery of novel molecules with specific properties is being accelerated by the synergy between high-throughput screening (HTS) and computational design. This integrated approach is highly relevant for exploring the chemical space around the this compound scaffold.

The process often begins with computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netijpsonline.comnih.gov QSAR studies establish a mathematical relationship between the structural properties of a series of compounds and their measured biological activity. mdpi.com By developing robust QSAR models for a class of thiazolidine derivatives, researchers can predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates. mdpi.comresearchgate.netijpsonline.com

These computationally prioritized candidates can then be synthesized and evaluated using HTS techniques, which allow for the rapid testing of large numbers of compounds. nih.gov For instance, the discovery of a 4-hydroxy-thiazolidine-2-thione derivative as a pyruvate (B1213749) kinase M2 (PKM2) activator originated from a random screening of a compound library. nih.gov This initial "hit" can then become the starting point for a more focused, computationally guided design cycle. New derivatives are designed based on docking simulations and QSAR predictions to improve potency and selectivity, then synthesized and screened, creating an iterative loop that efficiently leads to optimized molecules. nih.govrsc.org This strategy represents the future of discovering novel derivatives of this compound for various applications.

Exploration of Mechanistic Insights in Chemical Transformations Involving this compound

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and developing new synthetic methods. For reactions involving this compound, both experimental and computational approaches are being employed to gain mechanistic clarity.

For example, the Knoevenagel condensation, a key reaction for synthesizing derivatives of the related thiazolidinedione class, has been studied to understand its mechanism, particularly in novel solvent systems like DESs. frontiersin.orgnih.gov It is proposed that in a choline chloride:N-methylurea DES, the thiazolidinedione is first deprotonated. This is followed by an addition to the aldehyde's carbonyl carbon and subsequent dehydration to form the final product. frontiersin.org Understanding such mechanisms allows for the optimization of reaction conditions to improve yields and selectivity.

Computational methods, particularly DFT, are also used to map out reaction pathways, calculate transition state energies, and identify key intermediates. By modeling the reaction of this compound with various electrophiles or nucleophiles, researchers can predict the most likely products and understand the factors that govern regioselectivity and stereoselectivity. This predictive power is invaluable for designing complex synthetic sequences and exploring the full chemical potential of the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.